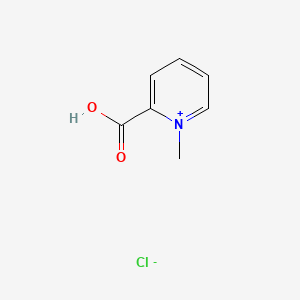

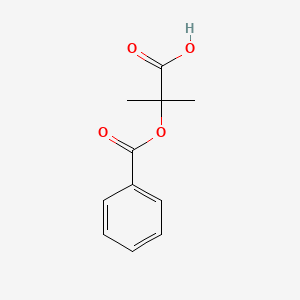

![molecular formula C6H4ClN3 B1590719 6-Chloroimidazo[1,2-a]pyrazine CAS No. 76537-23-0](/img/structure/B1590719.png)

6-Chloroimidazo[1,2-a]pyrazine

Overview

Description

6-Chloroimidazo[1,2-a]pyrazine (CIAP) is a heterocyclic aromatic compound that is widely used in scientific research as a model compound for studying the mechanism of action of other compounds. CIAP is a colorless, crystalline solid with a pungent odor. It has a melting point of 134-137°C and a boiling point of 260-262°C. CIAP is soluble in water, ethanol, and methanol, and is insoluble in ether and petroleum ether.

Scientific Research Applications

Synthesis and Reactivity

- 6-Chloroimidazo[1,2-a]pyrazine is utilized in various synthetic processes. For instance, it is involved in the Groebke–Blackburn–Bienaymé multicomponent reaction, providing a rapid access to 3-Aminoimidazo[1,2-a]pyrazines, which are crucial in drug development (Baenziger, Durantie, & Mathes, 2017).

- Its use in direct arylation methods, like the microwave-assisted Suzuki coupling and Pd-catalysed arylation, is noteworthy. This method has been applied to synthesize various substituted imidazo[1,2-b]pyridazines (Akkaoui et al., 2010).

Pharmaceutical Applications

- 6-Chloroimidazo[1,2-b]pyridazine, a related compound, shows potential in the synthesis of kinase inhibitors, particularly VEGFR-2 kinase inhibitors. A streamlined synthesis process using this compound has been developed, illustrating its significance in drug synthesis (Ishimoto et al., 2013).

- The compound has been utilized in the development of various biologically active molecules, like imidazo[1,2-a]pyrazines, which exhibit multifarious biological activities. Their synthesis and reactivity are of particular interest in organic chemistry and drug development (Goel, Luxami, & Paul, 2015).

Chemiluminescence and Analytical Applications

- The compound is significant in chemiluminescence studies. For example, 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, derivable from related compounds, have been studied for their chemiluminescent properties, which are useful in various analytical applications (Adamczyk et al., 2003).

Mechanism of Action

Target of Action

It is known that this compound is used in the development of organometallic reactions for the regioselective functionalization of the underexplored fused n-heterocycle imidazo[1,2-a]pyrazine .

Mode of Action

6-Chloroimidazo[1,2-a]pyrazine interacts with its targets through a process of regioselective metalations using TMP-bases . This interaction results in the formation of zinc and magnesium intermediates . After quenching with various electrophiles, this leads to the creation of polyfunctionalized imidazopyrazine heterocycles .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the creation of polyfunctionalized imidazopyrazine heterocycles . These heterocycles could potentially be used in pharmaceutical and agrochemical research .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name |

6-chloroimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWXEVLXAHFMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=CC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511229 | |

| Record name | 6-Chloroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76537-23-0 | |

| Record name | 6-Chloroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 6-chloroimidazo[1,2-a]pyrazine a valuable building block for synthesizing diverse compounds?

A1: this compound possesses a chlorine atom at the 6th position, making it susceptible to substitution reactions. The research demonstrates the use of calculated pKa values and N-basicities to achieve regioselective metalation of this compound using TMP-bases like TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl []. These organometallic intermediates (zinc and magnesium) can then react with various electrophiles, allowing the introduction of diverse functional groups at specific positions on the imidazo[1,2-a]pyrazine scaffold. This regioselective functionalization is crucial for creating structurally diverse libraries of compounds for drug discovery and other applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B1590647.png)

![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)